An In-depth Technical Guide to 6-Hydroxy-2-naphthoic Acid
An In-depth Technical Guide to 6-Hydroxy-2-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxy-2-naphthoic acid, a vital aromatic carboxylic acid, serves as a cornerstone in the synthesis of high-performance polymers, advanced liquid crystal materials, organic pigments, and a variety of pharmaceutical agents.[1][2][3][4] Its unique molecular architecture, featuring both a hydroxyl and a carboxylic acid group on a naphthalene (B1677914) backbone, imparts a desirable combination of thermal stability, reactivity, and biological activity. This document provides a comprehensive overview of the chemical and physical properties of 6-Hydroxy-2-naphthoic acid, detailed experimental protocols for its synthesis, and an exploration of its reactivity and biological significance, tailored for a technical audience in research and development.
Chemical and Physical Properties
6-Hydroxy-2-naphthoic acid is typically a buff or pale brown crystalline powder.[1][2][4] It exhibits high thermal stability, as indicated by its high melting point.[1] While its solubility in water is limited, it is soluble in organic solvents such as ethanol (B145695) and ether, as well as in alkaline solutions.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₈O₃ | [4] |
| Molecular Weight | 188.18 g/mol | [5][6] |
| Melting Point | 240-250 °C | [2][3][4][6][7][8][9] |
| Boiling Point | 407 °C at 760 mmHg (estimate) | [4] |
| Density | 1.399 g/cm³ | [4] |
| Water Solubility | 99 mg/L at 20 °C | [4] |
| pKa | 4.34 ± 0.30 (Predicted) | [4] |
| LogP | 2.24360 | [4] |
| Appearance | Buff or pale brown crystalline powder | [1][2][4] |
Table 2: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 16712-64-4 | [1][4] |
| EC Number | 240-759-7 | [4][6] |
| IUPAC Name | 6-hydroxynaphthalene-2-carboxylic acid | [5] |
| InChI | 1S/C11H8O3/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6,12H,(H,13,14) | [5][6] |
| InChIKey | KAUQJMHLAFIZDU-UHFFFAOYSA-N | [5][6] |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)O)C=C1C(=O)O | [5] |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and purity assessment of 6-Hydroxy-2-naphthoic acid. While a comprehensive collection of spectra is beyond the scope of this guide, representative data has been reported in various sources.
-
¹H NMR: Proton NMR spectra are available for 6-Hydroxy-2-naphthoic acid, which can be used to confirm the positions of the aromatic protons.[10]
-
¹³C NMR: Carbon NMR data has been published, showing characteristic peaks for the naphthalene ring carbons, the carboxyl carbon, and the carbon bearing the hydroxyl group.[11]
-
Mass Spectrometry: Mass spectral data for 6-Hydroxy-2-naphthoic acid is available in online databases, providing information on its molecular weight and fragmentation patterns.[12]
-
Infrared (IR) Spectroscopy: IR spectra can confirm the presence of the hydroxyl (-OH) and carboxylic acid (C=O) functional groups.
Chemical Reactivity and Applications
The reactivity of 6-Hydroxy-2-naphthoic acid is centered around its hydroxyl and carboxylic acid functionalities, as well as the aromatic naphthalene ring. This versatility makes it a valuable intermediate in organic synthesis.
Key reactions include:
-
Esterification: The carboxylic acid group can be esterified, for instance with methanol, to produce methyl 6-hydroxy-2-naphthoate.[2] This derivative often has improved solubility in organic solvents and is a key intermediate in polymer synthesis.[2]
-
Coupling Reactions: It undergoes coupling with diazo compounds at the 5-position of the naphthalene ring.[1][3]
-
Sulfonation: Sulfonation occurs at the 4- and 7-positions.[1][3]
-
Halogenation: It can be used in the synthesis of halogenated derivatives, such as 5-bromo-6-hydroxy-2-naphthoic acid.[3]
These chemical properties are leveraged in a wide range of applications:
-
Engineering Plastics: It is a monomer used in the production of heat-resistant engineering plastics and liquid crystalline polymers (LCPs).[2][3][4][13]
-
Organic Pigments: The compound is a precursor for the synthesis of various organic pigments.[2][3][4]
-
Pharmaceuticals: It is a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen.[13]
Caption: Chemical reactivity of 6-Hydroxy-2-naphthoic acid.
Experimental Protocols: Synthesis
The primary industrial synthesis of 6-Hydroxy-2-naphthoic acid is achieved through the Kolbe-Schmitt reaction .[2][14] This process involves the carboxylation of the potassium salt of 2-naphthol (B1666908) (potassium 2-naphthoxide) under elevated temperature and pressure.[1][2][3]
General Kolbe-Schmitt Synthesis Protocol
-
Formation of Potassium 2-Naphthoxide: 2-Naphthol is reacted with a potassium base, such as potassium hydroxide, to form potassium 2-naphthoxide.[15] Typically, a mixture of 0.8 to 1.2 moles of 2-hydroxynaphthalene per equivalent of potassium base is used.[15]
-
Dehydration: The resulting mixture is dehydrated by heating, often under a nitrogen stream, until distillation ceases and the temperature rises significantly (e.g., to 275 °C).[15]
-
Carboxylation: The anhydrous potassium 2-naphthoxide is then subjected to a carbon dioxide atmosphere at elevated temperatures (typically 170-230 °C, with some processes using 255-280 °C) and pressures (e.g., 20 to 90 psi).[1][3][15] The reaction mixture is agitated during this step.[15]
-
Isomerization Control: Reaction conditions are carefully controlled to favor the formation of the 6-hydroxy-2-naphthoic acid isomer over the 3-hydroxy-2-naphthoic acid isomer.[2][15]
-
Work-up and Purification: The crude product is dissolved in an alkaline solution (e.g., NaOH solution).[11] The solution may be extracted with an organic solvent to remove impurities.[11] The aqueous layer is then acidified (e.g., with concentrated hydrochloric acid) to a pH of 2-3 to precipitate the 6-Hydroxy-2-naphthoic acid.[11][14] The precipitate is filtered, washed with water, and dried.[11]
-
Recrystallization: For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[11]
Caption: General workflow for the synthesis of 6-Hydroxy-2-naphthoic acid.
Biological Activity
Recent research has highlighted the biological activities of 6-Hydroxy-2-naphthoic acid, suggesting its potential in biocatalysis and drug discovery.[2]
-
Enzyme Substrate: It can act as a substrate for enzymatic reactions. For example, recombinant Escherichia coli expressing cytochrome P450 enzymes can catalyze the regioselective oxidation of 6-hydroxy-2-naphthoic acid to produce 6,7-dihydroxynaphthoic acid.[2][3]
-
Antimicrobial Properties: Studies have indicated that 6-Hydroxy-2-naphthoic acid exhibits antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.[2] It has also shown antifungal activity against Candida albicans.[2]
Caption: Biological activities of 6-Hydroxy-2-naphthoic acid.
Safety and Handling
6-Hydroxy-2-naphthoic acid is considered hazardous and requires careful handling.[16][17]
-
Hazards: It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[17][18][19]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical safety glasses, protective gloves, and respiratory protection (in case of high dust concentrations), should be worn.[16][17][18]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[18] If on skin, wash with plenty of soap and water.[18] If inhaled, move the person to fresh air.[8][18]
-
Storage: Store in a dry, well-ventilated place in a tightly sealed container at room temperature.[4]
-
Fire Fighting: Use dry chemical, water spray, or carbon dioxide as extinguishing agents.[18] Upon combustion, it may generate poisonous fumes.[18]
This guide provides a detailed technical overview of 6-Hydroxy-2-naphthoic acid. For further information, researchers are encouraged to consult the cited literature and safety data sheets.
References
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- 5. 6-Hydroxy-2-naphthoic acid | C11H8O3 | CID 85557 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. mzCloud – 6 Hydroxy 2 naphthoic acid [mzcloud.org]
- 13. 6-Hydroxy-2-naphthoic acid - Career Henan Chemical Co. [coreychem.com]
- 14. KR20140087216A - Method for producing 6-hydroxy-2-naphthoic acid using naphthalene - Google Patents [patents.google.com]
- 15. US4287357A - Process for the production of 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]
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